molecular formula C19H18N2O4 B14557186 Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate CAS No. 61687-04-5

Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate

Cat. No.: B14557186
CAS No.: 61687-04-5
M. Wt: 338.4 g/mol
InChI Key: UXNSAPMQKFNQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate is a complex organic compound with a molecular formula of C19H18N2O4. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the product . Additionally, solvent-free conditions and the use of environmentally friendly catalysts are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the carbonyl and imidazolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted imidazolidines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(diphenylacetyl)-2-oxoimidazolidine-1-carboxylate: shares similarities with other imidazolidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique diphenylacetyl group, which enhances its binding affinity to specific molecular targets, thereby increasing its efficacy in various applications .

Properties

CAS No.

61687-04-5

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 3-(2,2-diphenylacetyl)-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-25-19(24)21-13-12-20(18(21)23)17(22)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

UXNSAPMQKFNQNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCN(C1=O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.